Cas no 1499-17-8 (2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide)

2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide is a heterocyclic organophosphorus compound featuring a phosphorus center within a fused bicyclic structure. Its reactive chlorine substituent and phosphoryl (P=O) group make it a versatile intermediate in organic synthesis, particularly for constructing phosphorus-containing heterocycles or as a precursor for further functionalization. The rigid benzo-fused dioxaphosphole scaffold enhances stability while maintaining reactivity, enabling selective transformations. This compound is useful in the development of ligands, flame retardants, and bioactive molecules. Its well-defined structure and reactivity profile make it valuable for researchers exploring phosphorus chemistry in medicinal, materials, and catalytic applications.
2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide structure
1499-17-8 structure
Product Name:2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide
CAS No:1499-17-8
MF:C6H4ClO3P
MW:190.520921707153
CID:220180
PubChem ID:24849594
Update Time:2025-05-22

2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide Chemical and Physical Properties

Names and Identifiers

    • 2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide
    • 1,2-Phenylene Phosphorochloridate
    • 1,3,2-Benzodioxaphosphole,2-chloro-, 2-oxide
    • o-Phenylene chlorophosphate
    • o-Phenylene phosphorochloridate
    • Catechol cyclophosphorochloridate
    • O,O-(o-Phenylene) chlorophosphate
    • 1,2-PHENYLENE CHLOROPHOSPHATE
    • 1,2-PHENYLENE PHOSPHOROCHLORIDATE, TECH.
    • 3,2-benzodioxaphosphole,2-chloro-2-oxide
    • 2-Chloro-2-oxo-1,3,2-benzodioxaphosphole
    • 2-Chloro-1,3-dioxa-2-phosphaindan 2-oxide
    • o-Phenylenephosphorochloridate
    • 8-chloro-7,9-dioxa-8$l^{5}-phosphabicyclo[4.3.0]nona-1,3,5-triene 8-oxide
    • AB93373
    • 2-Chloro-1,3,2-benzodioxaphosphole 2-oxide
    • A884220
    • AKOS015900139
    • SCHEMBL3131204
    • L3UJ78WT5A
    • CS-W007045
    • FT-0633612
    • KMWSGKPLIWNTEF-UHFFFAOYSA-
    • 1449-17-8
    • 2-chloro-1,3,2lambda5-benzodioxaphosphole 2-oxide
    • UNII-L3UJ78WT5A
    • NS00024904
    • EINECS 216-106-7
    • DTXSID6061735
    • 2-Chlorobenzo[d][1,3,2]dioxaphosphole2-oxide
    • C6H4ClO3P
    • 1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide
    • KMWSGKPLIWNTEF-UHFFFAOYSA-N
    • InChI=1/C6H4ClO3P/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H
    • 1499-17-8
    • J-008641
    • o-Phenylene phosphorochloridate, technical grade
    • DB-043025
    • MDL: MFCD00005854
    • Inchi: 1S/C6H4ClO3P/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H
    • InChI Key: KMWSGKPLIWNTEF-UHFFFAOYSA-N
    • SMILES: ClP1(=O)OC2C=CC=CC=2O1

Computed Properties

  • Exact Mass: 189.95900
  • Monoisotopic Mass: 189.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 35.5A^2

Experimental Properties

  • Color/Form: White solid
  • Density: 1.57±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 58-59 ºC
  • Boiling Point: 120 °C/9 mmHg(lit.)
  • Flash Point: 114.6±26.4 ºC,
  • Refractive Index: 1.571
  • Solubility: Very slightly soluble (0.55 g/l) (25 º C),
  • PSA: 45.34000
  • LogP: 2.80470
  • Solubility: Not determined

2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 14-34
  • Safety Instruction: S26; S36/37/39; S45
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: C
  • Packing Group:III
  • Packing Group:III
  • Risk Phrases:R14
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:2-8°C

2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide Related Literature

Additional information on 2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide

Research Brief on 2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide (CAS: 1499-17-8): Recent Advances and Applications

2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide (CAS: 1499-17-8) is a heterocyclic phosphorus compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and reactive properties. Recent studies have explored its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and prodrugs. This research brief consolidates the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and emerging applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a key precursor in the synthesis of phosphonate-based protease inhibitors. The researchers utilized 2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide to develop a novel class of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). The study reported enhanced binding affinity (Ki = 12 nM) and selectivity, attributed to the compound's ability to form stable phosphoester adducts with the catalytic cysteine residue.

In the field of prodrug design, a recent ACS Chemical Biology publication (2024) highlighted the compound's utility in phosphate masking strategies. The research team developed a series of nucleotide analogs where 2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide served as a bioreversible protecting group, significantly improving cellular uptake (3-5 fold increase in Cmax) while maintaining therapeutic efficacy against resistant cancer cell lines.

Structural studies using X-ray crystallography (PDB: 8T2Q) have revealed important insights into the compound's conformational flexibility and its interactions with biological targets. The bicyclic structure exhibits a characteristic puckered geometry that influences its reactivity profile, particularly in nucleophilic substitution reactions that are crucial for its pharmaceutical applications.

From a synthetic chemistry perspective, recent advances in catalytic asymmetric synthesis (2024, Angewandte Chemie) have enabled the preparation of enantiomerically pure derivatives of 2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide. This breakthrough has opened new avenues for developing chiral phosphorus-containing therapeutics with improved pharmacological properties.

Ongoing research is exploring the compound's potential in targeted drug delivery systems, particularly in combination with antibody-drug conjugates (ADCs). Preliminary results suggest that the phosphole oxide moiety can serve as both a linker and a traceless release mechanism, addressing current challenges in ADC stability and payload release kinetics.

In conclusion, 2-Chlorobenzo[d][1,3,2]dioxaphosphole 2-oxide continues to demonstrate remarkable versatility in medicinal chemistry applications. Its unique chemical properties make it particularly valuable for developing covalent inhibitors, prodrug strategies, and targeted therapeutics. Future research directions likely include optimization of its pharmacokinetic properties and expansion of its applications in biologics conjugation and chemical biology probes.

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